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molecular formula C14H20BrN5O2 B8333306 8-Bromo-2-butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

8-Bromo-2-butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Cat. No. B8333306
M. Wt: 370.24 g/mol
InChI Key: SRABKKHEUKJJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346806B2

Procedure details

2-(Butyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (9.45 g) was dissolved in chloroform (50 ml) and cooled to 0° C. (ice-bath). To this solution was added portion wise N-bromosuccinimide (6.07 g) keeping the temperature below 3° C. This gave a dark green solution, stirred at 2.5° C. for 30 mins. before allowing to warm to room temperature and then stirring for 6 hours. The reaction mixture was then washed with water (100 ml, twice). Organic phase was dried/separated using a hydrophobic frit and evaporated to give a dark brown gum which was purified by silica chromatography (120 g) (ISCO) using a gradient elution of 0-50% ethyl acetate: cyclohexane to afford the title compound as a pale yellow solid (8.37 g).
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[N:14]=[C:13]2[C:9]([N:10]=[CH:11][N:12]2[CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][O:16]2)=[C:8]([NH2:21])[N:7]=1)[CH2:2][CH2:3][CH3:4].[Br:22]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:22][C:11]1[N:12]([CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][O:16]2)[C:13]2[C:9]([N:10]=1)=[C:8]([NH2:21])[N:7]=[C:6]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])[N:14]=2

Inputs

Step One
Name
Quantity
9.45 g
Type
reactant
Smiles
C(CCC)OC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
6.07 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 2.5° C. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 3° C
CUSTOM
Type
CUSTOM
Details
This gave a dark green solution
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirring for 6 hours
Duration
6 h
WASH
Type
WASH
Details
The reaction mixture was then washed with water (100 ml
CUSTOM
Type
CUSTOM
Details
Organic phase was dried/separated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark brown gum which
CUSTOM
Type
CUSTOM
Details
was purified by silica chromatography (120 g) (ISCO)
WASH
Type
WASH
Details
a gradient elution of 0-50% ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1N(C2=NC(=NC(=C2N1)N)OCCCC)C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.37 g
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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